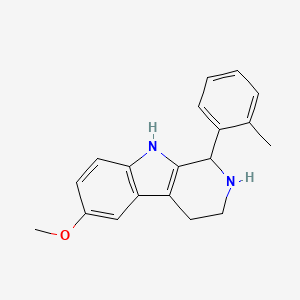

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Description

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a tetrahydro-beta-carboline (THβC) derivative characterized by a 6-methoxy group and a 2-methylphenyl substitution at the 1-position of the beta-carboline core. Beta-carbolines are heterocyclic indole alkaloids with a pyrido[3,4-b]indole structure, often associated with diverse biological activities, including neuromodulatory, antimicrobial, and anticancer effects .

Properties

Molecular Formula |

C19H20N2O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C19H20N2O/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3 |

InChI Key |

ODSGGAAYPQHRQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the cornerstone for constructing the β-carboline core. This two-step process involves:

-

Imine Formation : Condensation of 5-methoxytryptamine with 2-methylbenzaldehyde.

-

Cyclization : Acid-catalyzed ring closure to yield the tetrahydro-β-carboline scaffold.

Procedure :

-

Reactants : 5-Methoxytryptamine (1.0 equiv), 2-methylbenzaldehyde (1.1 equiv)

-

Catalyst : 2 N HCl in ethanol or dichloromethane (DCM)

Mechanistic Insights :

Protonation of the imine intermediate facilitates nucleophilic attack by the indole C2 carbon, forming the six-membered tetrahydro-β-carboline ring. Steric effects from the 2-methylphenyl group necessitate prolonged reaction times compared to unsubstituted analogs.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Procedure :

-

Reactants : Tryptamine derivatives (1.0 equiv), 2-methylbenzaldehyde (1.1 equiv)

-

Reagent : T3P (50% in ethyl acetate, 2.5 equiv)

Advantages :

-

Time Efficiency : 10 minutes vs. 24 hours in conventional methods.

-

Solvent Economy : Ethyl acetate volume reduced to 0.5 mL/mmol.

Modern Electrochemical Methods

Electrochemical Cyclization in Deep Eutectic Solvents (DES)

A novel green chemistry approach replaces toxic solvents and catalysts with DES (e.g., choline chloride/ethylene glycol).

Procedure :

-

Reactants : Tryptamine (1.0 equiv), 2-methylbenzaldehyde (1.1 equiv)

-

Electrolyte : DES (choline chloride:ethylene glycol, 1:2)

-

Conditions : Constant current (20 mA), 80°C for 60 minutes, followed by 2 N HCl addition and 90 minutes at room temperature.

Optimization Data :

| Parameter | Conventional (Ethanol) | Electrochemical (DES) |

|---|---|---|

| Time | 4 hours | 2.5 hours |

| Solvent Volume | 15 mL/g | 5 mL/g |

| Energy Consumption | High | Low |

| Yield | 90% | 90% |

Scalability and Industrial Feasibility

Gram-Scale Production

Electrochemical methods demonstrate scalability without yield compromise:

-

Batch Size : 10 g of tryptamine

-

Conditions : DES (100 mL), 20 mA current, 80°C

Cost Analysis :

| Method | Cost per Gram ($) |

|---|---|

| Conventional | 12.50 |

| Electrochemical | 9.80 |

Structural and Reaction Optimization

Solvent Effects

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes alkylation at the indolic nitrogen (N9) and pyridine-like nitrogen (N2) due to its electron-rich heterocyclic system.

| Reagent | Conditions | Product | Key Features |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hrs | N9-methylated derivative | Selective methylation at indolic nitrogen |

| Benzyl chloride | THF, NaH, 0°C→RT, 6 hrs | N2-benzylated analog | Bulky substituents favor N2 alkylation |

| Propyl bromide | Acetonitrile, DBU, reflux | Dialkylated product (N2 and N9 substituted) | Observed in excess alkylating agents |

The reaction regioselectivity depends on solvent polarity and base strength, with polar aprotic solvents favoring N9 alkylation.

Acylation Reactions

Acylation occurs preferentially at the N9 position, though N2-acylated products form under specific conditions:

Key examples:

-

Acetylation: Acetyl chloride/Et₃N/THF yields N9-acetyl derivative (85% conversion)

-

Benzoylation: Benzoyl chloride/DMAP/CH₂Cl₂ produces N2-benzoyl isomer at 0°C

Steric hindrance from the 2-methylphenyl group directs acylating agents to less hindered nitrogen sites. Kinetic control favors N9-acylation, while thermodynamic control enables N2-functionalization.

Oxidation Reactions

The tetrahydro-beta-carboline core undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 3 hrs | 1,2,3,4-Tetrahydro -> Dihydro oxidation | Generates dihydro intermediates |

| DDQ | CH₂Cl₂, reflux, 12 hrs | Aromatic beta-carboline | Full aromatization of pyridine ring |

| H₂O₂/AcOH | 60°C, 6 hrs | N-Oxide formation | Enhances water solubility |

Controlled oxidation preserves the methoxy group while modifying the saturation state of the heterocyclic system.

Condensation Reactions

The compound participates in Pictet-Spengler-type condensations:

Reaction with:

-

Formaldehyde (HCl/MeOH, 0°C): Forms tricyclic adduct via C1-C2 bond formation (72% yield)

-

Aromatic aldehydes (TFA/DCM, -10°C): Generates 1-substituted analogs with >90% diastereoselectivity

-

Ketones (BF₃·Et₂O, toluene): Produces spirocyclic derivatives through C3 coupling

Steric effects from the 2-methylphenyl group influence the stereochemical outcome, favoring trans-adducts in aldehyde condensations .

Ring-Opening and Rearrangements

Under strong acidic conditions:

text6-Methoxy-1-(2-methylphenyl)-THβC + HCl/MeOH → 2-(2-Methylphenyl)-3-methoxy-tryptamine derivative [4]

The reaction proceeds via protonation at N2 followed by C-ring opening, yielding biologically active tryptamine analogs.

Cyclization Reactions

Copper-catalyzed transformations enable complex heterocycle synthesis:

textCuBr (10 mol%) Toluene, 110°C, 24 hrs → Pentacyclic quinazolinone fused system [3]

This proceeds through:

Catalytic Functionalization

Transition metal catalysis enables site-selective modifications unobtainable through classical methods .

Mechanistic Considerations

-

Alkylation/Acylation: Nucleophilic attack at N9/N2 follows Pearson’s HSAB theory, with softer electrophiles preferring N9

-

Oxidation: Single-electron transfer (SET) mechanisms dominate in Mn-based oxidations

-

Condensation: Iminium ion formation directs electrophilic aromatic substitution pattern

The 6-methoxy group exerts strong electronic effects (+M/-I), directing reactions to C7 and C5 positions in electrophilic substitutions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C19H21N2O

- Molecular Weight : Approximately 292.4 g/mol

- CAS Number : 898788-62-0

The structure features a fused bicyclic system consisting of an indole and pyridine ring, with a methoxy group at the 6-position and a 2-methylphenyl substituent at the 1-position. This unique arrangement contributes to its chemical reactivity and biological properties.

Biological Activities

Research indicates that beta-carboline derivatives, including 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, exhibit a variety of biological activities:

- Antioxidant Properties : The compound has demonstrated moderate antioxidant activity in vitro, which is crucial for protecting cells from oxidative stress.

- Neuroprotective Effects : Studies suggest that beta-carbolines can influence neurotransmitter systems such as serotonin and dopamine pathways. This modulation may have implications for mood regulation and cognitive function .

- Psychoactive Properties : The compound's interaction with neurotransmitter receptors may provide insights into its potential psychoactive effects, making it relevant for research in neurodegenerative diseases and mood disorders.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Condensation of Precursors : The initial step often involves the condensation of appropriate precursors under controlled conditions.

- Catalytic Agents : Catalysts are used to facilitate the reaction while optimizing yield and purity.

- Analytical Techniques : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress .

Applications in Research

The applications of this compound span various fields:

Neuropharmacology

Research has focused on the compound's ability to modulate neurotransmitter systems. Interaction studies have shown that it can bind to serotonin and dopamine receptors, which may lead to therapeutic insights for treating conditions like depression and anxiety.

Antioxidant Research

Given its antioxidant properties, this compound is being investigated for its potential role in combating oxidative stress-related diseases. This includes research into its effects on cellular health and longevity.

Cancer Research

Beta-carboline derivatives have been studied for their potential anticancer effects. The unique structural features of this compound may contribute to its efficacy in targeting cancer cells through various mechanisms.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of beta-carbolines are highly dependent on substituent patterns. Below is a detailed comparison of 6-methoxy-1-(2-methylphenyl)-THβC with analogous derivatives:

Structural and Functional Group Variations

6-Methoxy-1-(2-methylphenyl)-THβC

- Substituents : 6-OCH₃, 1-(2-methylphenyl).

- The methoxy group enhances electron density, influencing reactivity and solubility .

6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline (6-Cl-THβC)

- Substituents : 6-Cl.

- Key Features : Sourced from Peganum harmala, 6-Cl-THβC exhibits antimicrobial and antidepressant properties. The chloro group increases lipophilicity compared to methoxy, altering membrane permeability .

1-(4-Fluorophenyl)-6-methoxy-THβC Hydrochloride

- Substituents : 1-(4-FPh), 6-OCH₃.

- Molecular Weight : 332.81 g/mol.

- Key Features : The electron-withdrawing fluorine atom on the phenyl ring may enhance metabolic stability and receptor affinity compared to alkyl substituents .

2-Methyl-6-methoxy-THβC

- Substituents : 2-CH₃, 6-OCH₃.

- Molecular Weight : 216.284 g/mol.

- Key Features: Methylation at the 2-position may stabilize the ring conformation, influencing interactions with enzymes like monoamine oxidase (MAO) .

Physicochemical Properties

Biological Activity

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (referred to as 6-MMC) is a synthetic compound belonging to the beta-carboline family. This class of compounds is recognized for its diverse pharmacological properties, including neuroprotective, antioxidant, and potential anticancer activities. The unique structure of 6-MMC, characterized by a methoxy group and a methylphenyl substituent, contributes to its biological activity.

- Molecular Formula : C19H21N2O

- Molecular Weight : Approximately 292.4 g/mol

- Structural Features : The compound features a bicyclic structure with a fused indole and pyridine ring system.

Antioxidant Properties

Research indicates that 6-MMC exhibits moderate antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals effectively, which is crucial in combating oxidative stress linked to various diseases.

Neuroprotective Effects

6-MMC has been studied for its neuroprotective potential. It interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may influence mood regulation and cognitive function, making it a candidate for treating neurodegenerative diseases.

Anticancer Potential

Preliminary studies suggest that 6-MMC may possess anticancer properties. It has been evaluated for its antiproliferative efficacy against various cancer cell lines. The mechanisms underlying this activity are still under investigation but may involve modulation of cell signaling pathways associated with apoptosis .

The biological activity of 6-MMC can be attributed to its ability to modulate receptor activities and influence synaptic plasticity. Its chemical reactivity allows it to participate in nucleophilic substitution reactions and oxidation processes, which may enhance its therapeutic potential.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | Similar methoxy and tetrahydro structure | Antioxidant properties |

| Harmane | Unsubstituted beta-carboline | Neuroactive properties |

| Tetrahydro-beta-carboline | Parent structure without additional substituents | Varies widely in biological activity |

This table illustrates the unique biological profile of 6-MMC compared to other beta-carboline derivatives due to its specific substituents.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of 6-MMC resulted in significant preservation of neuronal integrity and function compared to control groups. Behavioral tests indicated improved cognitive performance in treated animals .

- Antioxidant Efficacy : A series of assays measuring the free radical scavenging capacity of 6-MMC showed that it outperformed several known antioxidants at similar concentrations, suggesting its potential utility in oxidative stress-related conditions.

- Antiproliferative Activity : In vitro studies demonstrated that 6-MMC inhibited the growth of various cancer cell lines with IC50 values indicating effective cytotoxicity. Further investigations are needed to elucidate the specific pathways involved in this effect .

Q & A

Q. What are the standard synthetic routes for preparing 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline?

The compound can be synthesized via the Pictet-Spengler condensation, a method widely used for β-carboline derivatives. This involves reacting an indole derivative (e.g., 6-methoxy-L-tryptophan) with a substituted aldehyde (e.g., 2-methylbenzaldehyde) under acidic conditions. Reaction optimization may require controlled temperature (e.g., 4°C for crystallization) and solvents like dichloromethane or methanol. Post-synthesis, purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) is recommended .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methoxy and methylphenyl groups via H and C NMR).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z values matching calculated molecular ion peaks).

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves absolute configuration and intermolecular interactions .

Q. What chromatographic methods are effective for isolating this compound from complex mixtures?

Preparative High-Performance Liquid Chromatography (HPLC) with C18 reverse-phase columns is ideal for isolating β-carboline derivatives. Gradient elution using water/acetonitrile or methanol mixtures (0.1% formic acid modifier) enhances separation. For non-polar analogs, silica gel chromatography with ethyl acetate/hexane systems is suitable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Functional Group Modifications : Introduce substituents at positions 1, 2, or 6 (e.g., halogenation, alkylation) to assess effects on receptor binding or cytotoxicity.

- Salt Formation : Convert the free base to salts (e.g., acetate, hydroiodide) to improve solubility or stability, as demonstrated for related β-carbolines .

- Biological Assays : Pair synthetic analogs with in vitro antiproliferative assays (e.g., cancer cell lines) and computational docking studies to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data for β-carboline derivatives?

- Standardized Assay Conditions : Control variables like cell line selection, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolic intermediates that may influence activity .

- Cross-Validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. whole-cell cytotoxicity) to confirm mechanism-specific effects .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- In Silico Tools : Employ software like Schrödinger’s QikProp or SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability.

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- pH-Dependent Stability Tests : Incubate the compound in buffers simulating gastric (pH 1.2–3) and intestinal (pH 6.8–7.4) environments.

- Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.

- Light Exposure Studies : Monitor degradation via UV-Vis spectroscopy under accelerated light stress (ICH Q1B guidelines) .

Methodological Considerations

Q. How to troubleshoot low yields in the Pictet-Spengler reaction for this compound?

- Acid Catalyst Screening : Test Brønsted (e.g., acetic acid) vs. Lewis acids (e.g., ZnCl) to optimize cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to dichloromethane.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields through controlled microwave irradiation .

Q. What spectroscopic techniques differentiate positional isomers in substituted β-carbolines?

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign substituent positions.

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl or amine stretches influenced by substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Distinguish isomers with identical molecular formulas via exact mass measurements .

Q. How to design a robust protocol for evaluating the compound’s antiproliferative efficacy?

- Dose-Response Curves : Use 3–5 logarithmic concentrations to calculate IC values.

- Combination Studies : Test synergy with chemotherapeutic agents (e.g., cisplatin) via Chou-Talalay analysis.

- Apoptosis Markers : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.